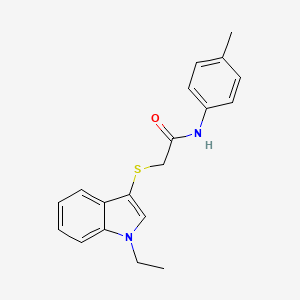
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide
説明
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives.
特性
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-21-12-18(16-6-4-5-7-17(16)21)23-13-19(22)20-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWINMRPCTAGTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide typically involves the reaction of 1-ethylindole with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with a thiol reagent, such as thiourea, to introduce the sulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under reflux conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated indole derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
類似化合物との比較
Similar Compounds
- 2-(1-methylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide
- 2-(1-ethylindol-3-yl)sulfanyl-N-(4-chlorophenyl)acetamide
- 2-(1-ethylindol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the indole ring and the presence of the sulfanyl group. These structural features contribute to its distinct biological activities and potential applications. Compared to similar compounds, it may exhibit enhanced potency and selectivity in certain biological assays.
生物活性
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings regarding its biological activity, including case studies, data tables, and detailed evaluations.
Chemical Structure and Properties
The compound features an indole ring system, which is known for its diverse biological activities. The presence of a sulfanyl group and an acetamide moiety further enhances its potential pharmacological effects.
Chemical Formula
- Molecular Formula : C16H18N2OS
- Molecular Weight : 290.39 g/mol
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. Specifically, derivatives of indole-based compounds have shown efficacy against various solid tumors, including colorectal and lung cancers.
Case Studies
- Colon Carcinoma : A study demonstrated that indole derivatives could inhibit cell proliferation in colon cancer cell lines (HT29) with IC50 values in the low micromolar range. The MTT assay was utilized to assess cytotoxicity after 144 hours of incubation .
- Lung Carcinoma : Similar compounds have been tested against lung carcinoma cell lines (H460M), showing comparable results in terms of cytotoxicity and growth inhibition .
Neuroprotective Effects
Indole derivatives have also been evaluated for their neuroprotective properties. Research suggests that these compounds may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Insecticidal Activity
Recent studies have explored the insecticidal properties of related thienylpyridyl and thioether-containing acetamides. For instance, one compound demonstrated a 100% lethality rate against Plutella xylostella at a concentration of 200 mg/L, indicating potential agricultural applications .
Data Table: Biological Activity Summary
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It may promote programmed cell death through mitochondrial pathways.
- Antioxidant Activity : By reducing oxidative stress, it could protect neuronal cells from damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


